5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene
Overview
Description
5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene: is an organic compound with the molecular formula C20H28Br2S2 and a molecular weight of 492.37 g/mol . It is a derivative of bithiophene, featuring two bromine atoms and two hexyl groups attached to the thiophene rings. This compound is commonly used as a building block in the synthesis of organic semiconductors and conducting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene typically involves the bromination of 3,3’-dihexyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane . The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is typically purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Coupling Reactions: This compound is often used in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.
Substitution: Grignard reagents or organolithium reagents in anhydrous solvents.
Major Products:
Substitution Products: Various substituted bithiophenes depending on the reagents used.
Coupling Products: Extended conjugated systems or polymers with enhanced electronic properties.
Scientific Research Applications
Chemistry: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is widely used in the synthesis of organic semiconductors and conducting polymers. It serves as a monomer for the preparation of poly(3-hexylthiophene) (P3HT), a well-known conducting polymer used in organic electronics .
Biology and Medicine: While its primary applications are in materials science, derivatives of bithiophene compounds have been explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is used in the production of organic photovoltaic cells, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs)
Mechanism of Action
The mechanism by which 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The bromine atoms and hexyl groups influence the compound’s ability to participate in π-conjugation, enhancing its electronic conductivity . In organic electronics, this compound acts as a donor material, facilitating charge transport in devices such as solar cells and transistors .
Comparison with Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another bithiophene derivative used in the synthesis of conducting polymers.
3,3’-Dibromo-2,2’-bithiophene: A simpler bithiophene derivative with similar applications in organic electronics.
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: A derivative with bromine atoms at different positions, affecting its electronic properties.
Uniqueness: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is unique due to the specific positioning of the bromine atoms and hexyl groups, which optimize its solubility and electronic properties for use in organic semiconductors . This makes it particularly valuable for applications requiring high-performance materials with excellent charge transport capabilities .
Properties
IUPAC Name |
5-bromo-2-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(21)23-19(15)20-16(14-18(22)24-20)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSTXAGVEKUBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569779 | |
Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170702-05-3 | |
Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene in the synthesis of light-emitting polymers?
A1: this compound serves as a crucial building block in the creation of hyperbranched light-emitting polymers. In the study by [], researchers employed this compound as an AB2-type monomer, reacting it with tetra(4-bromobiphenyl)silane (an AB4-type monomer) via Suzuki coupling polycondensation. This reaction yielded Polymer 8, a novel hyperbranched copolymer characterized by its red light emission in the solid state. []
Q2: How does the structure of this compound contribute to the optical properties of the resulting polymers?
A2: The structure of this compound plays a key role in defining the final polymer's optical properties. The presence of the bithiophene unit introduces a conjugated system, which is essential for light absorption and emission. The length of this conjugated system, influenced by the choice of co-monomers, directly impacts the wavelength of light emitted. In the case of Polymer 8, the incorporation of this compound contributed to its red-shifted emission compared to polymers with shorter conjugation lengths. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.